Maleamic acid is a natural product found in Pogostemon cablin and Trypanosoma brucei with data available.

Maleamic acid

CAS No.: 557-24-4

Cat. No.: VC1575827

Molecular Formula: C4H5NO3

Molecular Weight: 115.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 557-24-4 |

|---|---|

| Molecular Formula | C4H5NO3 |

| Molecular Weight | 115.09 g/mol |

| IUPAC Name | 4-amino-4-oxobut-2-enoic acid |

| Standard InChI | InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8) |

| Standard InChI Key | FSQQTNAZHBEJLS-UHFFFAOYSA-N |

| Isomeric SMILES | C(=C\C(=O)O)\C(=O)N |

| SMILES | C(=CC(=O)O)C(=O)N |

| Canonical SMILES | C(=CC(=O)O)C(=O)N |

Introduction

Physical and Chemical Properties

Maleamic acid exhibits specific physical and chemical characteristics that make it valuable for various applications. The compound appears as a white to off-white solid crystalline substance with defined physicochemical properties .

Key Physical Properties

The physical properties of maleamic acid have been extensively characterized and are summarized in the following table:

Chemical Structure and Classification

Structural Features

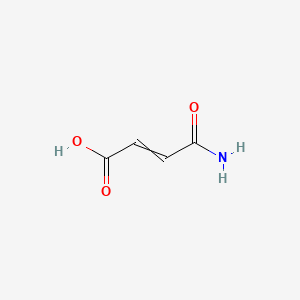

Maleamic acid possesses a distinctive chemical structure characterized by:

-

A cis-configured double bond (Z configuration)

-

An amide group (-CONH₂) at one end

-

A carboxylic acid group (-COOH) at the other end

-

A four-carbon backbone with functional groups at positions 1 and 4

This structural arrangement gives maleamic acid its characteristic reactivity profile and makes it valuable in various synthetic applications .

Classification and Relationships

Maleamic acid is classified as:

-

A dicarboxylic acid monoamide

-

An alpha,beta-unsaturated monocarboxylic acid

-

A straight chain fatty acid

The compound is functionally related to maleic acid and can also be considered part of the human exposome - the collection of all exposures of an individual in a lifetime that may relate to health outcomes .

Synthesis Methods

Advanced Synthetic Approaches

Research has explored controlled synthetic methods for producing mono- and dialkyl substituted maleamic acids with specific properties:

-

The reaction between n-butylamine and citraconic anhydride, where the ratio of α and β isomers can be finely tuned by controlling reaction temperature and time

-

Optimization of solvent, basic catalyst, and temperature effects on reactions with 2,3-dimethylmaleic anhydride to efficiently synthesize dimethylmaleamic acids

-

Microwave-assisted synthesis, which has shown remarkable rate acceleration compared to conventional heating methods, significantly decreasing reaction times for certain derivatives

Chemical Reactivity

Equilibrium Dynamics

One of the most interesting aspects of maleamic acids is their equilibrium behavior with anhydride precursors:

-

In organic solvents at room temperature, maleamic acids with specific substitution patterns can exist in equilibrium with their anhydride and amine precursors

-

This equilibrium is responsive to external stimuli, allowing for controlled switching between amide and anhydride forms through alternating additions of Brønsted acid and base

-

Dilution experiments confirm this equilibrium behavior, with dilution shifting the equilibrium toward the destruction of maleamic acid and formation of its amine and anhydride precursors

Transamidation Reactions

Maleamic acids demonstrate remarkable capability for reversible transamidation:

-

They can undergo transamidation without added catalysts, leading to thermodynamic distributions of amides at room temperature

-

The reactivity is influenced by the substitution pattern, with dimethyl-substituted maleamic acids reacting faster than tetrahydrophthalic analogues

-

Different preparation conditions and concentrations of Brønsted acid can be used to control library distributions, allowing easy transition between kinetic and thermodynamic regimes

Hydrolysis Behavior

The pH-dependent hydrolysis of maleamic acid derivatives has been extensively studied:

-

The number, structure, and position of substituents on the cis-double bond significantly affect pH-related hydrolysis kinetics and selectivity

-

For mono-substituted citraconamic acids (α/β isomers), hydrolysis is accompanied by isomerization between the two isomers

-

This pH-responsive behavior makes maleamic acid derivatives valuable in controlled release applications

Applications in Research and Industry

Pharmaceutical and Delivery Systems

Maleamic acid derivatives have found applications in:

-

Smart delivery systems as weakly acid-sensitive linkers or caging groups

-

Development of pH-responsive materials for controlled release of bioactive compounds

-

Building blocks for the synthesis of complex molecules with pharmacological activity

Organic Synthesis

In organic synthesis, maleamic acid serves as:

-

A key intermediate in the synthesis of maleimides and heterocyclic compounds

-

A component in dynamic combinatorial chemistry due to its reversible transamidation capabilities

-

A precursor for various functionalized materials with specific properties

Pharmacological and ADMET Properties

ADMET Profile

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of maleamic acid have been predicted using computational methods:

| Property | Value | Probability (%) |

|---|---|---|

| Human Intestinal Absorption | Positive | 96.35% |

| Caco-2 Permeability | Positive | 66.68% |

| Blood Brain Barrier | Positive | 92.50% |

| Human Oral Bioavailability | Positive | 65.71% |

| Subcellular Localization | Mitochondria | 60.92% |

| Hepatotoxicity | Positive | 66.25% |

| Skin Sensitization | Negative | 94.48% |

| Respiratory Toxicity | Negative | 65.56% |

| Reproductive Toxicity | Negative | 54.44% |

These predictions suggest that maleamic acid has favorable absorption properties while presenting limited toxicity concerns in several areas .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume